molecular formula C18H13F3N2O3S B6422977 methyl 4-({[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate CAS No. 946202-30-8

methyl 4-({[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate

Cat. No.: B6422977
CAS No.: 946202-30-8
M. Wt: 394.4 g/mol
InChI Key: YHMTUBBDKNVEOJ-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate is a pyrimidine-based compound featuring a trifluoromethyl group at position 6, a furan-2-yl substituent at position 4 of the pyrimidine ring, and a methyl benzoate moiety linked via a sulfanyl-methyl bridge. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the furan moiety may contribute to π-π interactions in biological targets .

Properties

IUPAC Name

methyl 4-[[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O3S/c1-25-16(24)12-6-4-11(5-7-12)10-27-17-22-13(14-3-2-8-26-14)9-15(23-17)18(19,20)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMTUBBDKNVEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

Compound Q2/24 (Methyl 4-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanylmethyl]benzoate)
  • Key Differences: The pyrimidine core is fused with a cyclopentane ring (tetrahydrocyclopenta[d]pyrimidin-4-one), replacing the trifluoromethyl and furan substituents.
  • Implications: Reduced lipophilicity compared to the trifluoromethyl analog. Potential for altered binding to metalloproteinases, as seen in Pfizer’s Compound 2 derivatives .
Compound from (4-(Difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl derivatives)
  • Key Differences :
    • Difluoromethyl (-CF2H) replaces trifluoromethyl (-CF3) at position 4.
    • Sulfanylacetic acid replaces the methyl benzoate group.
  • Implications :
    • Lower electron-withdrawing effect of -CF2H vs. -CF3 may reduce metabolic stability.
    • The carboxylic acid group enhances solubility but reduces membrane permeability .
Compound from ({5-[({4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-isopropylpyrimidin-2-yl}sulfanyl)methyl]furan-2-yl}(morpholin-4-yl)methanone)
  • Key Differences :
    • Piperazine and morpholine substituents replace the benzoate and trifluoromethyl groups.
    • Isopropyl group at position 6 enhances steric bulk.
  • Implications: Increased hydrogen-bonding capacity due to morpholine and piperazine. Potential for CNS activity due to fluorophenyl and piperazine motifs .

Functional Group Modifications

Sulfonylurea Herbicides ()
  • Examples : Triflusulfuron-methyl, Metsulfuron-methyl.
  • Key Differences :
    • Triazine or pyrimidine cores with sulfonylurea linkages instead of sulfanyl-methyl bridges.
    • Methoxy or ethyl groups replace trifluoromethyl and furan.
  • Implications :
    • Sulfonylureas act as acetolactate synthase inhibitors in plants, while the target compound’s benzoate and trifluoromethyl groups suggest divergent bioactivity .

Molecular Docking and Binding Affinity Predictions

Studies using AutoDock4 () and GOLD () highlight how structural variations influence binding:

  • The trifluoromethyl group in the target compound may enhance hydrophobic interactions in enzyme pockets, as seen in HIV protease inhibitors .
  • Furan’s aromaticity could stabilize π-stacking in kinase targets, contrasting with cyclopenta[d]pyrimidinone’s rigidity in Compound Q2/24 .

Data Table: Structural and Physicochemical Comparison

Compound Name Pyrimidine Substituents Bridge/Linker Key Functional Groups Molecular Weight (g/mol)
Target Compound 4-(Furan-2-yl), 6-(CF3) Sulfanyl-methyl Methyl benzoate ~408.3 (estimated)
Q2/24 4-Oxo, cyclopenta-fused Sulfanyl-methyl Methyl benzoate 356.4
4-(Furan-2-yl), 6-(CF2H) Sulfanyl-acetic acid Carboxylic acid 334.34
4-Piperazinyl, 6-isopropyl Sulfanyl-methyl Morpholinyl ketone ~528.5 (estimated)

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